4-Methyl-1H-1-benzazepine-2,5-dione
Description
4-Methyl-1H-1-benzazepine-2,5-dione is a bicyclic organic compound comprising a benzene ring fused to a seven-membered azepine ring, with two ketone groups at positions 2 and 5 and a methyl substituent at position 2.
Properties
CAS No. |
10315-37-4 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methyl-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(13)12-9-5-3-2-4-8(9)11(7)14/h2-6H,1H3,(H,12,13) |
InChI Key |
SJARJWKVXMIEKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=CC=CC=C2C1=O |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C2C1=O |
Synonyms |
4-Methyl-1H-1-benzazepine-2,5-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural and functional differences between 4-Methyl-1H-1-benzazepine-2,5-dione and related compounds:
| Compound Name | Core Structure | Ring Size | Substituents | Nitrogen Atoms | Key Functional Groups |
|---|---|---|---|---|---|
| 4-Methyl-1H-1-benzazepine-2,5-dione | Benzazepine | 7-membered | Methyl at position 4 | 1 | 2,5-dione |
| Piperazine-2,5-dione derivatives (e.g., albonoursin) | Piperazine | 6-membered | Varied (e.g., benzylidene, isobutyl) | 2 | 2,5-dione |
| 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | Benzodiazepine | 7-membered | Methyl at position 4 | 2 | 2,5-dione, fused benzene |
Key Observations :
- Ring Size and Nitrogen Content : The benzazepine and benzodiazepine share a seven-membered ring fused to benzene, but benzodiazepines contain two nitrogen atoms compared to one in benzazepines. Piperazine derivatives feature a six-membered ring with two nitrogens.
- Substituent Effects : The methyl group at position 4 in both the benzazepine and benzodiazepine may influence steric hindrance and binding affinity, while piperazine derivatives exhibit greater substituent diversity (e.g., benzylidene groups) that enhance bioactivity .
Antiviral Activity of Piperazine-2,5-diones
Piperazine-2,5-dione derivatives isolated from marine actinomycetes demonstrate potent antiviral effects. For example:
- Albonoursin (Compound 7): Exhibited anti-H1N1 activity with an IC50 of 6.8 ± 1.5 μM .
- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Showed an IC50 of 28.9 ± 2.2 μM against H1N1 .
These activities are attributed to the diketopiperazine scaffold’s ability to interfere with viral replication mechanisms.
Pharmacological Potential of Benzodiazepine Derivatives
The benzodiazepine analog 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione (CAS 3415-35-8) is noted for its pharmacological properties, likely due to the diazepine ring’s affinity for neurological targets.
Hypothesized Bioactivity of 4-Methyl-1H-1-benzazepine-2,5-dione
The absence of a second nitrogen atom (compared to benzodiazepines) may limit neurological activity but could enhance selectivity for other targets.
Physicochemical Properties
- Solubility: Piperazine derivatives are generally soluble in polar solvents (e.g., ethanol, DMSO) due to their smaller ring and polar dione groups. Benzazepines and benzodiazepines, with larger hydrophobic cores, may exhibit lower aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
